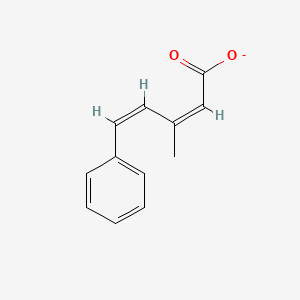
(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate is an organic compound characterized by its conjugated diene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-butenal and phenylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and quality of the final product.
化学反应分析
Types of Reactions
(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons and partially hydrogenated products.
Substitution: Halogenated compounds and other substituted derivatives.
科学研究应用
(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its reactive diene structure.
作用机制
The mechanism by which (2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors The compound’s conjugated diene structure allows it to participate in various chemical reactions, influencing biological pathways and processes
相似化合物的比较
Similar Compounds
(2Z,4Z)-2,4-hexadiene: A compound with a similar conjugated diene structure but lacking the phenyl and methyl groups.
(2Z,4Z)-2,4-hexadienedioic acid: Another related compound with carboxylic acid functional groups.
Uniqueness
(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the phenyl group enhances its stability and potential for further functionalization, making it a versatile compound in various applications.
属性
分子式 |
C12H11O2- |
|---|---|
分子量 |
187.21 g/mol |
IUPAC 名称 |
(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C12H12O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)/p-1/b8-7-,10-9- |
InChI 键 |
QBUCMPDJJMSFCR-QRLRYFCNSA-M |
手性 SMILES |
C/C(=C/C(=O)[O-])/C=C\C1=CC=CC=C1 |
规范 SMILES |
CC(=CC(=O)[O-])C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
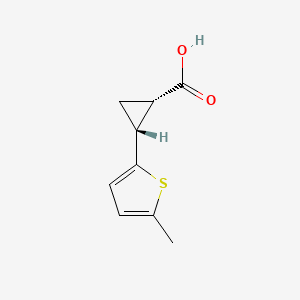
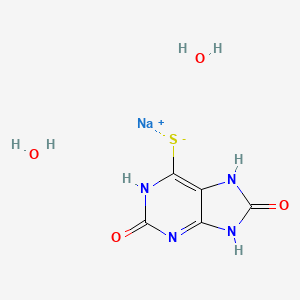
![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
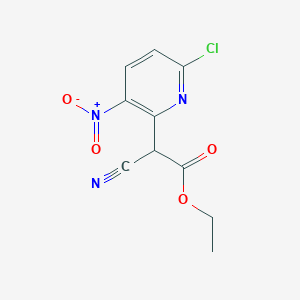
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
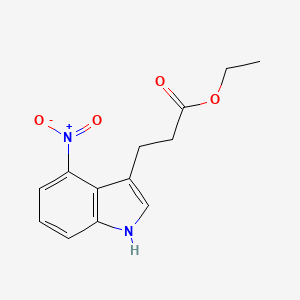

![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)


![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)

![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)
